3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic Acid
Description
Properties
Molecular Formula |
C16H14N2O4S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C16H14N2O4S/c19-13(20)8-9-18-15(21)14(23-16(18)22)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14,17H,8-9H2,(H,19,20) |
InChI Key |
LSNHATUUMMMACX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3C(=O)N(C(=O)S3)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Protocol
-
Preparation of 1-Bromoacetylnaphthalene :
-
Formation of Thiosemicarbazone Intermediate :
-
Cyclization with Thioglycolic Acid :
Data Table: Representative Physical Properties
| Compound | Melting Point (°C) | Yield (%) | IR Peaks (cm⁻¹) |
|---|---|---|---|
| TA1 | 188–190 | 65 | 3261 (N–H), 1627 (C=N) |
| TA2 | 167–169 | 85 | 1702 (C=O), 1554 (C=C) |
Core Synthesis via Chloroacetyl Chloride and Ammonium Thiocyanate
This method, reported for 2-(naphthalen-1-ylamino)thiazol-4(5H)-one intermediates, offers a route to the thiazolidinone scaffold.
Procedure
-
Synthesis of 2-Chloro-N-(naphthalen-1-yl)acetamide (16) :
-
Cyclization to Form Thiazolidinone (17) :
-
Introduction of Propanoic Acid Side Chain :
Alternative Routes: Thiourea Derivatives and Ethyl Chloroacetate
A method from oxazolidinone synthesis can be adapted for thiazolidinone formation.
Steps
-
Reaction of Thiourea with Ethyl Chloroacetate :
-
Hydrolysis to Propanoic Acid :
Physical Properties of Thiazolidinone Derivatives
| Compound | Melting Point (°C) | Molecular Weight | Yield (%) |
|---|---|---|---|
| 8A | 288–290 | 287 | 32 |
| 8B | 167–169 | 328 | 41 |
Functionalization via Hydrazide Intermediates
Hydrazine derivatives enable further functionalization of the thiazolidinone core.
Procedure
-
Synthesis of Hydrazide (3) :
-
Condensation with Aldehydes :
-
Cyclization with Sulfanylacetic Acid :
Critical Analysis and Challenges
-
Regioselectivity : Ensuring the naphthalen-1-ylamino group occupies position 5 requires careful control of reaction conditions, such as catalyst choice (e.g., ZnCl₂).
-
Solubility : Propanoic acid side chains improve aqueous solubility, aiding biological evaluation.
-
Purification : Recrystallization from ethanol or dioxane is essential for isolating pure products.
Comparative Table of Synthetic Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Thiosemicarbazone Cyclization | 1-Bromoacetylnaphthalene, thioglycolic acid | 65–82 | Direct naphthalen-1-ylamino installation | Requires ZnCl₂ catalyst |
| Chloroacetyl Chloride Route | NH₄SCN, ethanol, K₂CO₃ | 76–81 | High regioselectivity | Multi-step synthesis |
| Thiourea Derivatives | Ethyl chloroacetate, NaOH | 76–87 | Simplified ester hydrolysis | Limited substituent diversity |
Chemical Reactions Analysis
Carboxylic Acid Group
-
Esterification : Reacts with alcohols (e.g., ethanol) under acidic catalysis to form esters, enhancing lipid solubility for pharmaceutical applications.
-
Amide Formation : Couples with amines via carbodiimide-mediated reactions (e.g., DCC), generating bioactive amide derivatives.
Thiazolidine Ring
-
Ring-Opening : Susceptible to nucleophilic attack at the C2 position under basic conditions, forming open-chain thioamide intermediates .
-
Oxidation : The 2,4-dioxo configuration is stable but can undergo further oxidation under strong agents (e.g., KMnO₄), leading to sulfoxide or sulfone derivatives.
Naphthalen-1-ylamino Group
-
Electrophilic Substitution : Undergoes nitration or sulfonation at the naphthalene ring’s reactive positions (e.g., para to the amino group).
-
Diazo Coupling : Forms azo dyes with diazonium salts, useful for spectroscopic tracking in biological studies .
Biological Interactions as Chemical Reactions
The compound inhibits aldosterone synthase (CYP11B2) and aromatase (CYP19A1) via:
-
Competitive Binding : The thiazolidine ring mimics steroid substrates, blocking enzyme active sites.
-
Covalent Modification : The propanoic acid side chain may form hydrogen bonds with catalytic residues, enhancing binding affinity.
Comparative Reactivity of Analogues
| Compound | Structural Difference | Reactivity Contrast |
|---|---|---|
| 5-(Naphthalen-1-ylmethylidene)-1,3-thiazolidine-2,4-dione | Lacks propanoic acid | Lower solubility; reduced enzyme inhibition |
| 2-(4-Chloro-3-nitrophenyl)thiazolidine | Simpler aryl group | Limited electrophilic substitution due to nitro group |
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂.
-
Photodegradation : UV exposure induces cleavage of the thiazolidine ring, forming naphthylamine and succinic acid derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid exhibits various biological activities:
Anticancer Activity
Several studies have reported the anticancer potential of this compound. For instance, derivatives have shown promising results against human cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling proteins involved in cell cycle regulation .
Antibacterial Properties
The compound has also been evaluated for antibacterial activity. Various derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation . The exact mechanisms remain under investigation but may involve the inhibition of pro-inflammatory cytokines.
Case Studies
A few notable case studies highlight the effectiveness and applications of 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid:
-
Case Study on Anticancer Activity :
- Study Design : A series of synthesized derivatives were tested on HCT-116 cancer cells.
- Results : Out of 25 compounds tested, several exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent anticancer activity .
- : This study supports the potential use of this compound in cancer therapeutics.
-
Case Study on Antibacterial Efficacy :
- Study Design : Evaluation against a panel of bacterial strains.
- Results : Compounds derived from this structure showed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- : These findings suggest that further development could lead to new antibacterial agents.
Mechanism of Action
The mechanism by which 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase polarity, while electron-donating groups (e.g., methoxy in ) enhance lipophilicity.
- Solubility : Hydrophilic substituents (e.g., hydroxy in ) improve aqueous solubility, critical for bioavailability.
- Biological Interactions: Bulky substituents like naphthalen-1-ylamino may enhance target specificity but reduce solubility compared to smaller groups like benzylidene .
Structural and Spectral Characterization
Biological Activity
The compound 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and agricultural applications. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The molecular structure of 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties and its effects on plant growth.
Antimicrobial Activity
Research has shown that derivatives of thiazolidinediones exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid have demonstrated effectiveness against drug-resistant strains of bacteria and fungi:
- Antibacterial Activity : The compound has shown promising results against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, particularly strains resistant to conventional antibiotics .
- Antifungal Activity : In vitro studies indicate that related thiazole derivatives possess antifungal properties against multidrug-resistant Candida species. The presence of naphthalene moieties in these compounds enhances their efficacy .
Agricultural Applications
Beyond its antimicrobial properties, this compound has been studied for its effects on plant growth. Notably, it was found to promote the growth of rapeseed plants, increasing both seed yield and oil content . This suggests a potential application in agricultural practices as a growth stimulant.
Case Studies
Several studies have highlighted the biological activities associated with thiazolidinedione derivatives:
- Study on Antimicrobial Properties : A study synthesized various thiazole derivatives, including those with naphthalene substitutions, and evaluated their antimicrobial activity. Results indicated that compounds with specific structural features exhibited enhanced antibacterial and antifungal activities compared to standard treatments .
- Agricultural Impact Study : Another investigation focused on the effect of thiazolidinedione derivatives on crop yield. The findings demonstrated that 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid significantly increased the growth parameters of rapeseed plants, suggesting its utility as a biostimulant in agriculture .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic Acid?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation and functionalization. For example, thiazolidinone derivatives are often prepared by reacting thiosemicarbazides with α-haloketones under reflux conditions (e.g., acetone or ethanol at 80–100°C). Subsequent nucleophilic substitution with naphthylamine derivatives introduces the naphthalen-1-ylamino group. Purification via recrystallization (methanol or propanol) ensures high purity .
Q. How is the structural integrity of the compound confirmed after synthesis?
- Methodological Answer : Structural validation employs a combination of ¹H NMR , ¹³C NMR , and IR spectroscopy . Key spectral markers include:
- ¹H NMR : Resonances for naphthalene protons (δ 7.2–8.5 ppm) and thiazolidinone NH (δ 10–12 ppm).
- IR : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C=S (1150–1250 cm⁻¹).
Elemental analysis (C, H, N, S) is used to confirm stoichiometric ratios, with deviations <0.4% .
Q. What purification techniques are effective for intermediates?
- Methodological Answer : Recrystallization from polar solvents (e.g., methanol or propanol) is preferred for intermediates. For example, derivatives with aromatic substituents (e.g., 4-fluorophenyl) show improved solubility in acetic acid, enabling pH-controlled precipitation (pH ~5) to isolate pure solids .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural elucidation?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism in thiazolidinones).
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- X-ray crystallography for definitive stereochemical assignments .
Q. What strategies optimize reaction yields for derivatives with bulky substituents?
- Methodological Answer : Steric hindrance from naphthalene groups reduces reactivity. Mitigation approaches:
- Microwave-assisted synthesis to enhance reaction rates.
- Catalytic additives (e.g., DMAP or KI) to stabilize transition states.
- Solvent optimization : DMF or DMSO improves solubility of aromatic intermediates .
Q. How to design bioactivity assays for antimycobacterial screening?
- Methodological Answer : Use Mycobacterium tuberculosis H37Rv strains in microplate alamarBlue assays. Key steps:
- Prepare compound dilutions (0.1–100 µg/mL) in Middlebrook 7H9 broth.
- Incubate for 7 days at 37°C.
- Measure fluorescence (excitation 530 nm, emission 590 nm) to determine MIC values. Rifampicin serves as a positive control .
Q. How can computational methods accelerate reaction design for novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like ICReDD integrate experimental data with computational workflows to prioritize synthetic routes. For example, reaction path searches identify optimal conditions for thiazolidinone ring formation .
Q. What approaches validate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
